molecular formula C9H18N2 B13479237 4-(Azetidin-2-yl)-1-methylpiperidine

4-(Azetidin-2-yl)-1-methylpiperidine

Cat. No.: B13479237
M. Wt: 154.25 g/mol
InChI Key: CXWCWQGJQCNSOX-UHFFFAOYSA-N
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Description

4-(Azetidin-2-yl)-1-methylpiperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strained nature, which can impart unique reactivity and biological activity to the compounds it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-2-yl)-1-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-2-yl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

4-(Azetidin-2-yl)-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

4-(Azetidin-2-yl)-1-methylpiperidine is unique due to its dual ring structure, which combines the properties of both azetidine and piperidine rings. This combination can result in unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-(azetidin-2-yl)-1-methylpiperidine

InChI

InChI=1S/C9H18N2/c1-11-6-3-8(4-7-11)9-2-5-10-9/h8-10H,2-7H2,1H3

InChI Key

CXWCWQGJQCNSOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CCN2

Origin of Product

United States

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